Physicochemical Profiling and Synthesis of 5-Amino-2-(octyloxy)benzoic Acid: A Technical Guide
Physicochemical Profiling and Synthesis of 5-Amino-2-(octyloxy)benzoic Acid: A Technical Guide
Executive Summary
The rational design of bioactive molecules and predictive toxicology relies heavily on the precise understanding of molecular architecture. 5-Amino-2-(octyloxy)benzoic acid (CAS: 13737-93-4), a structurally distinct benzoic acid derivative, serves as a critical model compound in both synthetic chemistry and computational toxicology[1]. Characterized by an amphoteric core (amino and carboxylic acid groups) and a highly lipophilic octyloxy tail, this compound presents unique physicochemical behaviors. This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, robust synthetic methodologies, and analytical characterization protocols.
Molecular Architecture & Physicochemical Profile
The molecular behavior of 5-amino-2-(octyloxy)benzoic acid is dictated by the opposing forces of its functional groups. The octyloxy chain dramatically increases the molecule's lipophilicity, shifting it from a water-soluble entity to a membrane-permeable, lipid-like molecule[2]. Conversely, the amino and carboxylic acid groups create a zwitterionic potential that is highly sensitive to physiological pH.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of the compound, synthesizing predictive models and empirical data[1][2]:
| Property | Value / Description | Causality & Structural Impact |
| Chemical Formula | C₁₅H₂₃NO₃ | Defines the baseline molecular weight and elemental composition. |
| Molecular Weight | 265.35 g/mol | Falls well within Lipinski’s Rule of 5, favoring oral bioavailability. |
| CAS Number | 13737-93-4 | Unique identifier for regulatory and toxicological databases. |
| Melting Point | 97 - 99 °C | Indicates moderate crystal lattice energy, disrupted by the flexible octyl chain. |
| Predicted Density | 1.088 ± 0.06 g/cm³ | Typical for alkylated aromatics; lower than unsubstituted benzoic acids. |
| Predicted Boiling Point | 436.0 ± 30.0 °C | High boiling point driven by strong intermolecular hydrogen bonding. |
| SMILES | O=C(O)C1=CC(N)=CC=C1OCCCCCCCC | Useful for in silico QSAR and toxicity modeling inputs. |
Synthetic Methodology
Direct alkylation of 2-hydroxy-5-nitrobenzoic acid often yields a complex mixture of ethers, esters, and ether-esters because the carboxylate is a competitive nucleophile. To ensure high scientific integrity and yield, the protocol below utilizes a protection-deprotection strategy.
Step-by-Step Protocol: Synthesis of 5-Amino-2-(octyloxy)benzoic acid
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Esterification (Protection):
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Procedure: Dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.
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Causality: Converting the carboxylic acid to a methyl ester prevents competitive alkylation in the subsequent step, ensuring the alkyl halide reacts exclusively with the phenolic oxygen.
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O-Alkylation:
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Procedure: Dissolve the resulting methyl 2-hydroxy-5-nitrobenzoate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and 1-bromooctane (1.2 eq). Stir at 80 °C for 8 hours.
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Causality: DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving the phenoxide highly nucleophilic. K₂CO₃ is a sufficiently mild base to deprotonate the phenol without causing ester hydrolysis.
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Saponification (Deprotection):
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Procedure: Treat the intermediate with 2M NaOH in a Methanol/Water (1:1) mixture at room temperature for 4 hours, followed by acidification with 1M HCl to precipitate 5-nitro-2-(octyloxy)benzoic acid.
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Reduction:
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Procedure: Dissolve the nitro compound in ethanol. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate in vacuo.
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Causality: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) because it is quantitative, produces no heavy metal waste, and prevents the formation of chlorinated byproducts.
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Synthetic workflow utilizing ester protection to prevent competitive esterification.
Analytical Protocols for Physicochemical Characterization
To validate the compound for downstream biological assays, its partition coefficient (LogP) and acid dissociation constants (pKa) must be empirically determined. The following protocols are designed as self-validating systems.
A. LogP Determination (Modified Shake-Flask Method)
Because the octyloxy chain's conformational flexibility can cause deviations from calculated LogP (cLogP) values, empirical determination is mandatory.
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Protocol:
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Pre-saturate 1-octanol and HPLC-grade water by stirring them together for 24 hours, then separate the phases. Causality: Pre-saturation prevents volume shifts during the actual partitioning phase, ensuring concentration calculations remain perfectly accurate.
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Dissolve 1 mg of the compound in 10 mL of the pre-saturated octanol.
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Add 10 mL of pre-saturated water, seal the flask, and agitate mechanically for 1 hour at 25.0 ± 0.1 °C.
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Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
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Quantify the concentration in both phases using HPLC-UV (λ = 254 nm). Calculate LogP as log10([C]octanol/[C]water) .
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B. pKa Determination (Co-Solvent Potentiometric Titration)
Due to the highly lipophilic octyl chain, the compound exhibits poor aqueous solubility, making standard aqueous titration impossible.
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Protocol:
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Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH).
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Titrate each solution with standardized 0.1M KOH using a glass pH electrode calibrated for mixed aqueous-organic solvents.
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Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the true aqueous pKa.
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Applications in Predictive Toxicology
5-Amino-2-(octyloxy)benzoic acid has gained prominence as a critical node in computational toxicology. In 2012, Keshavarz et al. utilized benzoic acid derivatives, including Compound 77, to develop a highly accurate model for predicting oral acute toxicity (LD₅₀) in mice[3][4].
The presence of the octyloxy chain significantly alters the toxicokinetic profile of the benzoic acid core by increasing its volume of distribution and altering its metabolic clearance rate[5]. By validating simple, fragment-based computational models against empirical data from compounds like 5-amino-2-(octyloxy)benzoic acid, researchers can predict the toxicity of novel antimicrobials and active pharmaceutical ingredients (APIs) without relying on extensive in vivo animal testing (supporting the 3R principles: Replacement, Reduction, and Refinement)[5].
Integration of physicochemical profiling with in silico QSTR toxicity prediction models.
References
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Keshavarz MH, Gharagheizi F, Shokrolahi A, Zakinejad S. "Accurate prediction of the toxicity of benzoic acid compounds in mice via oral without using any computer codes." Journal of Hazardous Materials, 2012 Oct 30;237-238:79-101. Available at:[Link]
